molecular formula C11H6Cl2F3N3O B8783848 1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxamide CAS No. 102996-38-3

1-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxamide

Cat. No. B8783848
M. Wt: 324.08 g/mol
InChI Key: WCSKQCOKKZNGJH-UHFFFAOYSA-N
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Patent
US04563210

Procedure details

5-(Trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (5.0 grams, 0.015 mole) and carbonyldiimidazole (2.74 grams, 0.017 mole) were dissolved in 35 ml of DMF. The solution was stirred for 10 minutes and ammonium hydroxide (8 ml) was then added. The reaction mixture was stirred at room temperature for 72 hours, then poured into 150 ml of ice/water. The product precipitated and was separated by filtration, dried, and recrystallized from toluene with charcoal, yielding 3.0 grams of 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide, mp=191°-193° C.
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=2[Cl:15])[N:6]=[CH:5][C:4]=1[C:16](O)=[O:17].C(N1C=CN=C1)([N:23]1C=CN=C1)=O.[OH-].[NH4+]>CN(C=O)C>[F:1][C:2]([F:20])([F:19])[C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=2[Cl:15])[N:6]=[CH:5][C:4]=1[C:16]([NH2:23])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)O)(F)F
Name
Quantity
2.74 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The product precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene with charcoal

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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